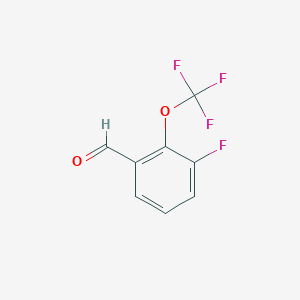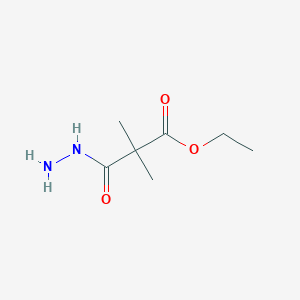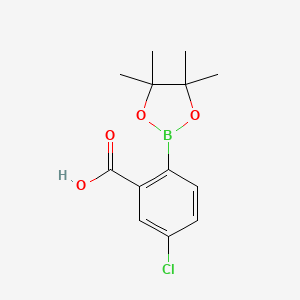
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Übersicht
Beschreibung
“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . Crystallographic data of related compounds have been deposited with the Cambridge Crystallographic Data Centre .
Chemical Reactions Analysis
Compounds with similar structures have been used in various chemical reactions. For example, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of 1.471, a boiling point of 81.5-82 °C/13 mmHg, and a density of 1.149 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
-
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Application : This compound is used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Application : This compound is used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be used in a reaction with a suitable catalyst and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis, but the use of this compound can enable the formation of complex organic structures .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQJDZYFXKWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



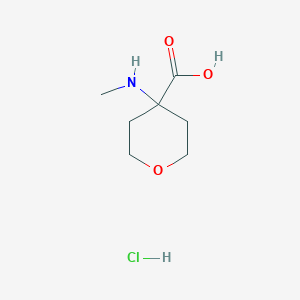

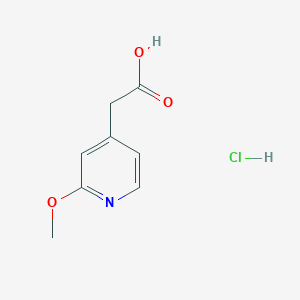
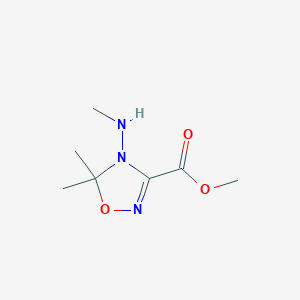
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)
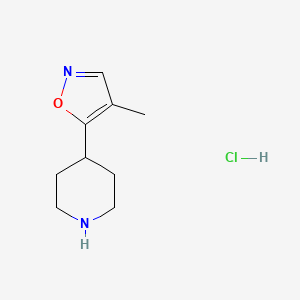
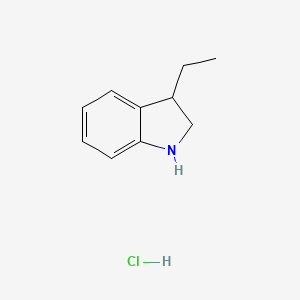

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)
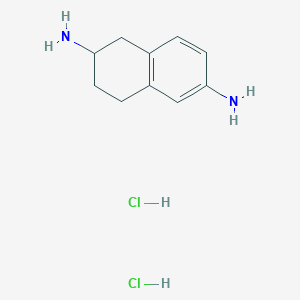
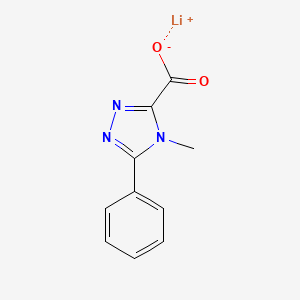
![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)
